molecular formula C12H14N2O2 B3210565 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one CAS No. 107195-10-8

2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one

Cat. No. B3210565
CAS RN: 107195-10-8
M. Wt: 218.25 g/mol
InChI Key: KMMOBWZLBOXOME-UHFFFAOYSA-N
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Description

2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one, also known as IMes-OMe, is a N-heterocyclic carbene (NHC) ligand that has gained significant attention in the field of organic synthesis and catalysis. The unique properties of IMes-OMe make it a valuable tool in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one in catalysis involves the formation of a complex with a metal catalyst. The N-heterocyclic carbene acts as a donor ligand, stabilizing the metal center and enhancing its reactivity. This results in increased efficiency and selectivity in various catalytic reactions.
Biochemical and Physiological Effects:
2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and is not harmful to human health.

Advantages and Limitations for Lab Experiments

2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one has several advantages in lab experiments. It is stable, easy to handle, and readily available. Additionally, it has a high affinity for metal catalysts, making it an effective ligand in various catalytic reactions. However, one of the limitations of 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one in scientific research. One of the potential areas of research is the development of new catalytic reactions using 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one as a ligand. Additionally, the use of 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one in material science and drug discovery is an area of growing interest. Further studies are needed to fully understand the potential of 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one in these areas.
In conclusion, 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one is a valuable tool in scientific research, particularly in the field of organic synthesis and catalysis. Its unique properties make it an effective ligand in various reactions, and its potential for future research is promising.

Scientific Research Applications

2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one has been widely used in various scientific research applications, including organic synthesis, catalysis, and material science. It has been shown to be an effective catalyst for various reactions such as cross-coupling reactions, cycloadditions, and olefin metathesis. Additionally, 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one has been used as a ligand in metal-catalyzed reactions, which has led to the development of new and efficient synthetic methodologies.

properties

IUPAC Name

2-imidazolidin-2-ylidene-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-16-10-4-2-9(3-5-10)11(15)8-12-13-6-7-14-12/h2-5,8,13-14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMOBWZLBOXOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C2NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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